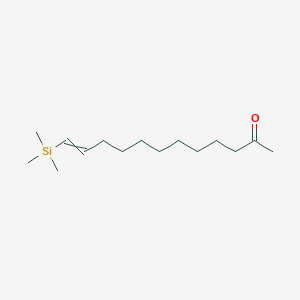![molecular formula C21H22N2O3 B14305139 1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one CAS No. 112093-05-7](/img/structure/B14305139.png)
1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one is a complex organic compound that features a morpholine ring, a quinoline derivative, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Ether Formation: The quinoline derivative is then reacted with an appropriate halogenated ether compound under basic conditions to form the ether linkage.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the halogenated intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one: Unique due to its specific combination of a morpholine ring, quinoline derivative, and ether linkage.
1-(Piperidin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Pyrrolidin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, can influence the compound’s solubility, stability, and ability to interact with biological targets.
Propiedades
Número CAS |
112093-05-7 |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethanone |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-10-12-25-13-11-23)15-26-20-14-19(16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)20/h1-9,14,20,22H,10-13,15H2 |
Clave InChI |
HUZBDAXESVGRRB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)COC2C=C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



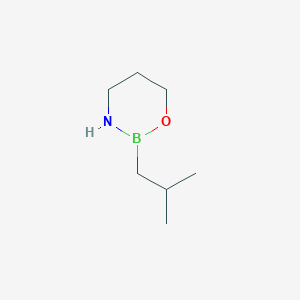
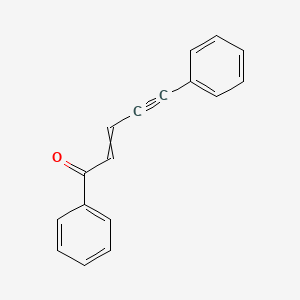
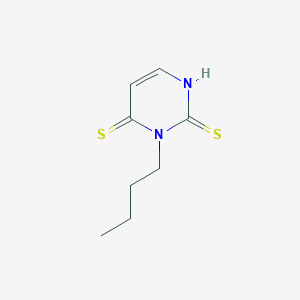
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
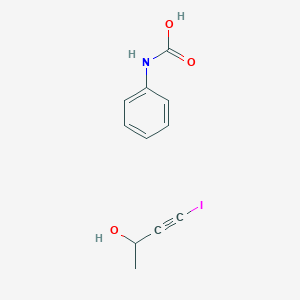
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
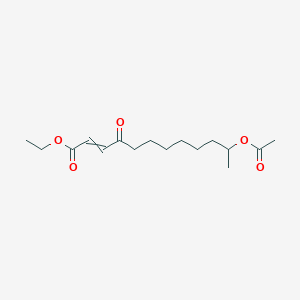
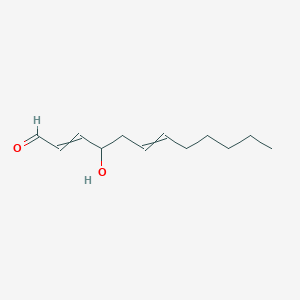
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
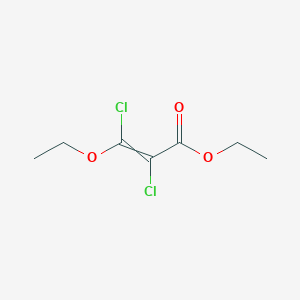
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
